molecular formula C6H5BFNO4 B1471207 2-Fluoro-4-nitrophenylboronic acid CAS No. 1436608-93-3

2-Fluoro-4-nitrophenylboronic acid

Cat. No.: B1471207
CAS No.: 1436608-93-3
M. Wt: 184.92 g/mol
InChI Key: LIHVMWUGFTUYLK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is a solid substance and has a molecular weight of 184.92 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H5BFNO4/c8-6-3-4 (9 (12)13)1-2-5 (6)7 (10)11/h1-3,10-11H . This indicates that the molecule consists of a phenyl ring with a boronic acid, a nitro group, and a fluorine atom attached to it.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Fluoro-4-nitrophenylboronic acid and its derivatives have been studied extensively in the field of organic synthesis. For instance, it has been utilized in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis process emphasizes the use of safer and more cost-effective methods compared to traditional ones involving toxic phenylboronic acid and palladium (Qiu et al., 2009).

Another application is in the nucleophilic photosubstitution of 2-fluoro-4-nitroanisole, demonstrating the potential usefulness of 2-fluoro-4-nitrophenyl ethers as biochemical photoprobes (Pleixats et al., 1989).

Biological and Medicinal Applications

In the realm of biology and medicine, certain fluoro-substituted phenylboronic acids, including this compound derivatives, have exhibited antifungal properties. These compounds were found to be active against various fungal strains, suggesting their potential use in developing new antifungal agents (Borys et al., 2019).

Material Science and Nanotechnology

In material science and nanotechnology, these compounds have been used to study the adsorption mechanism of phenylboronic acids. For example, spectroscopic studies using different phenylboronic acids, including fluoro and formyl analogues, have provided insights into the adsorption modes on nanoparticle surfaces (Piergies et al., 2013).

Analytical Chemistry

In analytical chemistry, this compound and its derivatives have been employed for the recognition of hydrophilic amino and N,N-dimethylamino compounds, showcasing the selectivity and transferability of these compounds from aqueous solutions to organic media (Sawada et al., 2000).

Food Technology

In food technology, boronic acids, including specific substituted phenylboronic acids, have been investigated for the reduction of fructose in food matrices, demonstrating the potential of these compounds for specific applications in food processing (Pietsch & Richter, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHVMWUGFTUYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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